Methyl 9-hydroxy-10-nitrooctadecanoate

Description

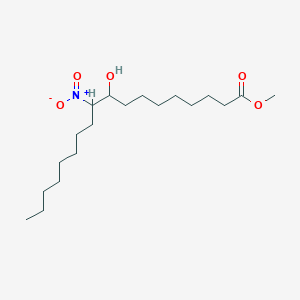

Methyl 9-hydroxy-10-nitrooctadecanoate is a structurally complex fatty acid methyl ester characterized by an 18-carbon chain (octadecanoate backbone) with a hydroxyl (-OH) group at position 9 and a nitro (-NO₂) group at position 10. Key features include:

- Chain length: The C18 backbone suggests hydrophobic behavior, similar to other long-chain fatty acid derivatives.

Properties

Molecular Formula |

C19H37NO5 |

|---|---|

Molecular Weight |

359.5 g/mol |

IUPAC Name |

methyl 9-hydroxy-10-nitrooctadecanoate |

InChI |

InChI=1S/C19H37NO5/c1-3-4-5-6-8-11-14-17(20(23)24)18(21)15-12-9-7-10-13-16-19(22)25-2/h17-18,21H,3-16H2,1-2H3 |

InChI Key |

HUACATAATUGCDR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)OC)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9-hydroxy-10-nitrooctadecanoate typically involves the nitration of methyl 9-hydroxy-octadecanoate. The reaction conditions for this nitration process include the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 10th position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is followed by purification steps such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-hydroxy-10-nitrooctadecanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 9th position can be oxidized to form a ketone.

Reduction: The nitro group at the 10th position can be reduced to an amine.

Substitution: The hydroxyl and nitro groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 9-keto-10-nitrooctadecanoate.

Reduction: Formation of methyl 9-hydroxy-10-aminooctadecanoate.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 9-hydroxy-10-nitrooctadecanoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 9-hydroxy-10-nitrooctadecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes critical differences between Methyl 9-hydroxy-10-nitrooctadecanoate and its analogs:

Key Observations :

- Functional Group Influence: The nitro group in this compound distinguishes it from ketone- or hydroxyl-bearing analogs.

- Chain Length Effects: Longer chains (C18 vs. C10 in Methyl 9-oxodecanoate) enhance hydrophobicity, as evidenced by higher logP values in Methyl 10-oxooctadecanoate (logP = 5.5999) compared to shorter-chain derivatives .

Spectroscopic and Chromatographic Behavior

While direct spectral data for this compound are unavailable, insights can be drawn from related compounds:

- NMR/FTIR : Hydroxy and nitro groups would produce distinct signals. For example, hydroxyl protons typically resonate at δ 1–5 ppm in ¹H NMR, while nitro groups absorb near 1520 cm⁻¹ in FTIR (stretching vibrations) .

- Chromatography: In gas chromatography (GC), longer retention times are expected for C18 esters compared to C10 analogs due to increased hydrophobicity, as seen in diterpenoid methyl esters like sandaracopimaric acid methyl ester (Retention Index ~2200) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.